molecular formula C17H29N B184576 2,4,6-Tri-tert-butylpyridine CAS No. 20336-15-6

2,4,6-Tri-tert-butylpyridine

Cat. No. B184576
CAS RN: 20336-15-6
M. Wt: 247.4 g/mol
InChI Key: IDOFMGSESVXXQI-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylpyridine is an organic compound with the formula HC(Bu t C)2N2C t Bu where t Bu = (CH3)3C. It is a substituted derivative of the heterocycle pyrimidine . This compound is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons .


Synthesis Analysis

2,4,6-Tri-tert-butylpyrimidine (TTBP) can be prepared by the reaction between tert-butyl methyl ketone and tert-butyronitrile . It has been used in the synthesis of indole triflones .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tri-tert-butylpyridine is HC(Bu t C)2N2C t Bu where t Bu = (CH3)3C .


Chemical Reactions Analysis

The protonated 2,4,6-tri-tert-butylpyridine salt serves as bulky and strained catalysts for efficient and highly stereoselective glycosylation reactions of various glycals . It has also been used to promote the condensation reactions of 2-(tert-butyldimethylsilyloxy)furan (TBSOF) with both tertiary and secondary amides .


Physical And Chemical Properties Analysis

The molecular weight of 2,4,6-Tri-tert-butylpyridine is 247.4 g/mol . Its boiling point is 115-120 °C/20 mmHg (lit.) and its melting point is 67-71 °C (lit.) .

Scientific Research Applications

Glycosylation Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4,6-Tri-tert-butylpyridine (TTBPy) salts have been used as efficient catalysts for highly stereoselective glycosylation reactions of various glycals .
  • Method of Application: The mechanism of action involves an interesting single hydrogen bond mediated protonation of glycals and not via the generally conceived Brønsted acid pathway .
  • Results or Outcomes: The counteranions also play a role in the outcome of the reaction .

Dye-Sensitized Solar Cells

  • Scientific Field: Material Science
  • Application Summary: 4-tert-Butylpyridine, a derivative of 2,4,6-Tri-tert-butylpyridine, is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
  • Method of Application: 4-tert-Butylpyridine is used in the composition of electrolyte for dye-sensitized solar cells .
  • Results or Outcomes: The use of 4-tert-Butylpyridine improves the performance of dye-sensitized solar cells .

Living Polymerization of Isobutylene

  • Scientific Field: Polymer Chemistry
  • Application Summary: 2,6-Di-tert-butylpyridine, a related compound to 2,4,6-Tri-tert-butylpyridine, has been used as a proton trapping agent to investigate the living polymerization of isobutylene .
  • Method of Application: The living polymerization of isobutylene has been achieved with the system t-bu-m-DCC/TiCl4/2,4-dimethylpyridine (2,4-DMP) in the presence of 2,6-di-tert-butylpyridine (DTBP) at −80 °C .
  • Results or Outcomes: The polymerization is first order both in respect to monomer and BCl3. The polymerization rate is not affected by the excess DTBP .

High-Temperature Lubricant and Polymer Stabilizer

  • Scientific Field: Material Science
  • Application Summary: 2,4,6-Tri-tert-butylpyridine is mainly used as a high-temperature lubricant and polymer stabilizer .
  • Method of Application: Due to its good thermal stability and antioxidation, it is widely used in the production process of polymer materials, rubber products, and polymer films to improve their thermal stability and weather resistance .
  • Results or Outcomes: The use of 2,4,6-Tri-tert-butylpyridine enhances the durability and longevity of various materials .

Synthesis of Acceptors in Organic Solar Cells

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4,6-Tri-tert-butylpyridine is used in the synthesis of acceptors in organic solar cells .
  • Method of Application: It is used as a component in the synthesis process of acceptors in organic solar cells .
  • Results or Outcomes: The use of 2,4,6-Tri-tert-butylpyridine contributes to the efficiency of organic solar cells .

Base for Proton Binding

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4,6-Tri-tert-butylpyrimidine, a related compound to 2,4,6-Tri-tert-butylpyridine, is of interest as a base that is sufficiently bulky to not bind boron trifluoride but still able to bind protons .
  • Method of Application: This compound is used in various reactions, particularly as an acid scavenger or as a buffering agent in studies of reactions of metal ions in aqueous solutions .
  • Results or Outcomes: The use of 2,4,6-Tri-tert-butylpyrimidine contributes to the efficiency of various chemical reactions .

Safety And Hazards

When handling 2,4,6-Tri-tert-butylpyridine, it is recommended to use in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions of 2,4,6-Tri-tert-butylpyridine research could involve further exploration of its use as a catalyst in various chemical reactions, as well as investigation into its potential applications in other areas of chemistry .

properties

IUPAC Name

2,4,6-tritert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFMGSESVXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174245
Record name Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tri-tert-butylpyridine

CAS RN

20336-15-6
Record name Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020336156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20336-15-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2,4,6-tris(1,1-dimethylethyl)-
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Record name 2,4,6-Tri-tert-butylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
FV Scalzi, NF Golob - The Journal of Organic Chemistry, 1971 - ACS Publications
(1) See, for example, FE Condon, J. Amer. Chem. Soc., 87, 4494 (1965), And reference cited therein. these is 2, 6-di-fer¿-butylpyridine (1), since it is the only base demonstrated as …
Number of citations: 38 pubs.acs.org
PL Arnold, FGN Cloke, K Khan, P Scott - Journal of organometallic …, 1997 - Elsevier
The complexes (Ti(NC 5 H 2 t Bu 3 -2,4,6) 2 ] 1, and [Ti(PC 5 H 2 t Bu 3 -2,4,6) 2 ] 2, have been synthesised in moderate yields via the co-condensation reaction between titanium …
Number of citations: 25 www.sciencedirect.com
XH Xu, GK Liu, A Azuma, E Tokunaga… - Organic Letters, 2011 - ACS Publications
A convenient synthesis of indole triflones is reported. N-Alkyl, aryl and N-H indole triflones were obtained in 82–96% yields by the Tf 2 O/TTBP System. Biindolyl triflones were accessed …
Number of citations: 89 pubs.acs.org
D Crich, M Smith, Q Yao, J Picione - Synthesis, 2001 - thieme-connect.com
It is reported that 2, 4, 6-tri-tert-butylpyrimidine (TTBP), a highly sterically hindered base available through an efficient, cost-effective one pot sequence, is a replacement for 2, 6-di-tert-…
Number of citations: 96 www.thieme-connect.com
TW Beutel, AM Willard, CS Lee… - The Journal of …, 2021 - ACS Publications
The current work describes the development of a semiquantitative test to measure the density of Brønsted acid sites on the external surface of large pore zeolites. The method uses 2,4,6…
Number of citations: 5 pubs.acs.org
GYS Chan, MGB Drew, MJ Hudson, NS Isaacs, P Byers… - Polyhedron, 1996 - Elsevier
The versatile nature of the ligand 2,4,6-tri-tert-butylpyridyl-1,3,5-triazine (L) has been established through the preparation and structure determination of four complexes, one containing …
Number of citations: 69 www.sciencedirect.com
A Mukherji, PK Kancharla - Organic letters, 2020 - ACS Publications
The conjugate acid of the bulky base 2,4,6-tri-tert-butylpyridine, under mild conditions, catalyzes the synthesis of silyl-protected 2-deoxy-hemiacetals and their dimerized products from …
Number of citations: 9 pubs.acs.org
RF Francis, W Davis, JT Wisener - The Journal of Organic …, 1974 - ACS Publications
The complex i, 3-dilithio-2, 6-di-fert-butyl-l, 2, 3, 6-tetrahydropyridine (2) is formed from pyridine and excess tert-butyllithium and decomposes on heating to 2, 6-di-tert-butylpyridine (5). …
Number of citations: 59 pubs.acs.org
S Böhm, R Prantová, D Šaman, P Trška… - Collection of …, 1987 - cccc.uochb.cas.cz
The title compound IV reacted with sodium borohydride to give the 4H-pyran VIIa and the dienone VIIIa whereas its reaction with sodium cyanide afforded exclusively the dienone VIIIb. …
Number of citations: 7 cccc.uochb.cas.cz
GA Olah, K Laali, O Farooq, JA Olah - The Journal of Organic …, 1990 - ACS Publications
Method B. To a suspension of p-teri-butylcalix [4] arene toluene complex (1)(1.0 g, 1.36 mmol) in CH3CN (300 mL) was added K2C03 (0.38 g, 2.74 mmol). In the case of 2e, a small …
Number of citations: 1 pubs.acs.org

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